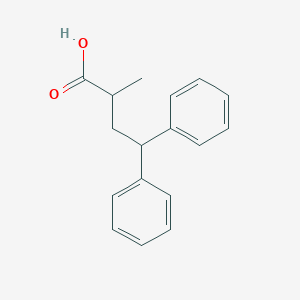

2-Methyl-4,4-diphenylbutanoic acid

Description

2-Methyl-4,4-diphenylbutanoic acid is a substituted butanoic acid derivative featuring a methyl group at position 2 and two phenyl groups at position 4 of the carbon chain. This structure confers unique steric and electronic properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

CAS No. |

57090-82-1 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2-methyl-4,4-diphenylbutanoic acid |

InChI |

InChI=1S/C17H18O2/c1-13(17(18)19)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,18,19) |

InChI Key |

BIEBNJKIRZWTST-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Biological Activity

2-Methyl-4,4-diphenylbutanoic acid (MDPBA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological properties. Its molecular formula is , and it features a butanoic acid backbone with two phenyl groups and a methyl group attached.

Research indicates that MDPBA may exert its biological effects through several mechanisms:

- Antioxidant Activity : MDPBA has been shown to scavenge free radicals, thus reducing oxidative stress in cells .

- Anti-inflammatory Effects : Studies suggest that MDPBA can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Therapeutic Applications

MDPBA has been investigated for various therapeutic applications:

- Neuroprotection : It has shown promise in protecting neuronal cells from apoptosis in models of neurodegenerative diseases .

- Cancer Treatment : MDPBA's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer research .

Neurodegenerative Diseases

A study conducted on animal models of Alzheimer's disease demonstrated that MDPBA administration led to improved cognitive function and reduced amyloid plaque formation. The results indicated a potential role for MDPBA as a neuroprotective agent .

Cancer Research

In vitro studies have shown that MDPBA can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations:

- Fluorinated derivatives () exhibit increased metabolic stability and lipophilicity due to fluorine’s electronegativity, making them valuable in drug design . Ester derivatives (e.g., D1 in ) are often synthesized to improve volatility or solubility for intermediate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.